molecular formula C8H5ClIN B177018 6-chloro-5-iodo-1H-indole CAS No. 122509-74-4

6-chloro-5-iodo-1H-indole

Cat. No.: B177018
CAS No.: 122509-74-4
M. Wt: 277.49 g/mol
InChI Key: KHJBSNUBUOHZAG-UHFFFAOYSA-N
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Description

6-chloro-5-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the regioselective iodination of indoles. For instance, the iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . The chlorination step can be performed using chlorinating agents such as thionyl chloride or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-iodo-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-chloro-5-iodo-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-5-iodo-1H-indole involves its interaction with specific molecular targets and pathways. The halogen atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For instance, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole
  • 6-iodo-1H-indole
  • 5-bromo-1H-indole

Comparison

6-chloro-5-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms on the indole ring. This dual halogenation enhances its reactivity and potential applications compared to compounds with a single halogen atom. For example, 5-chloro-1H-indole and 6-iodo-1H-indole may exhibit different reactivity and biological activities due to the absence of the second halogen atom.

Properties

IUPAC Name

6-chloro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBSNUBUOHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312093
Record name 6-Chloro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-74-4
Record name 6-Chloro-5-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122509-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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